1,2,5-Dithiazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

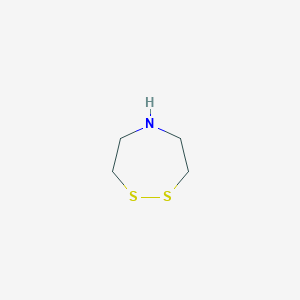

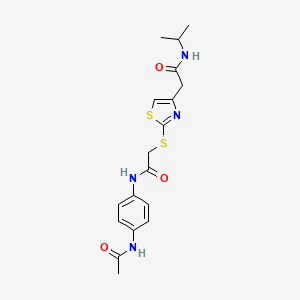

1,2,5-Dithiazepane is a compound with the molecular formula C4H9NS2 . It has a molecular weight of 135.25 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of N-substituted 1,5,3-dithiazepanes, which includes this compound, has been achieved through heterocyclization methods . One general approach to the synthesis of 1,5,3-dithiazepanes is the three-component condensation of primary amines with formaldehyde and ethane-1,2-dithiol . The ratio of the starting materials and the order of their addition can lead to the formation of various target bis-1,5,3-dithiazepanes .Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C4H9NS2 . The average mass is 135.251 Da and the monoisotopic mass is 135.017639 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the three-component condensation of primary amines with formaldehyde and ethane-1,2-dithiol . Other methods for the synthesis of N-substituted 1,5,3-dithiazepanes include classical cyclothiomethylation of amine substrates using two-component systems .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 135.25 . The InChI code for this compound is 1S/C4H9NS2/c1-3-6-7-4-2-5-1/h5H,1-4H2 .科学的研究の応用

Synthesis and Chemical Properties

- Synthesis of Thioesters and Thioacids : 1,2,5-Dithiazepane is utilized in the synthesis of thioesters, latent thioesters, and thioacids. These compounds have significant applications in organic synthesis and material science (Melnyk & Agouridas, 2014).

- Formation of Amides and Metal Complexes : It also plays a role in the synthesis of amides, which are vital in peptide formation, and in preparing metal complexes. These applications are crucial in the development of pharmaceuticals and catalysis (Melnyk & Agouridas, 2014).

Multicomponent Reactions and Macrocycles

- Hydroxyl-Substituted 1,3,5-Dithiazepanes : A series of new hydroxyl-substituted 1,3,5-dithiazepanes were synthesized using multicomponent reactions (MCRs) of amino alcohols with formaldehyde and α,ω-dithiols, demonstrating the versatility of this compound in creating structurally diverse compounds (Khabibullina et al., 2014).

Catalysis and Synthesis Techniques

- Heterocyclization with Hydrazines : this compound derivatives have been synthesized using hydrazines cyclocondensation, showcasing its potential in creating complex molecular structures for various applications (Makhmudiyarova et al., 2014).

Sorption Properties

- Extraction of Palladium(II) from Nitric Acid Solutions : The compound has shown efficiency in extracting palladium(II) from nitric acid solutions, indicating its potential use in purification and recovery processes in the chemical industry (Khabibullina et al., 2017).

Electroactive Self-Assembled Monolayers

- Formation on Gold Surfaces : Novel dithiazepane-functionalized ferrocenyl-phenylethynyl oligomers were synthesized and studied for their ability to form electroactive self-assembled monolayers on gold surfaces. This application is particularly significant in the development of sensors and electronic devices (Bertin et al., 2008).

Crystallization and Molecular Interactions

- Chiral Crystallization Effects : The study of crystals of 1,5,3-dithiazepan-3-yl-alkanoic acids revealed insights into the intermolecular interactions and chiral crystallization effects. Such studies are crucial in understanding molecular interactions and crystal engineering (Tulyabaev et al., 2016).

作用機序

Target of Action

It’s worth noting that the compound belongs to a class of seven-membered heterocycles, which are known to exhibit various biological activities .

Mode of Action

It has been suggested that the compound may interact with its targets through intermolecular hydrogen bonds . The compound forms head-to-head cyclic dimers between two carboxylic groups, and these dimers contribute to the aggregation of layers and stacks due to diverse H⋯H and S⋯H contacts .

Biochemical Pathways

It’s important to note that the regulation of metabolic pathways is a complex process that involves the control of the flux of metabolites to ensure that the output of the pathways meets biological demand .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound. They can be calculated using various online tools .

Result of Action

It has been found that 1,2,5-dithiazepane and its derivatives exhibit fungicidal activity against microscopic fungi .

特性

IUPAC Name |

1,2,5-dithiazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS2/c1-3-6-7-4-2-5-1/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZPWKIAEIOFEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98354-47-3 |

Source

|

| Record name | 1,2,5-dithiazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

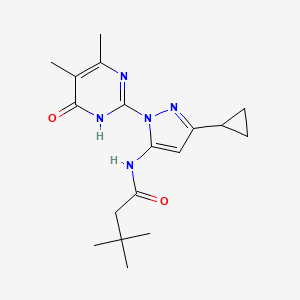

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetamide](/img/structure/B2963496.png)

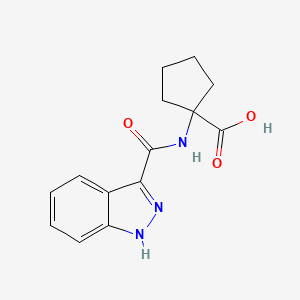

![2,4-Dibromo-6-{[(4-fluorophenyl)imino]methyl}benzenol](/img/structure/B2963503.png)

![N-[2-Chloro-5-(2-chloropropanoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2963508.png)

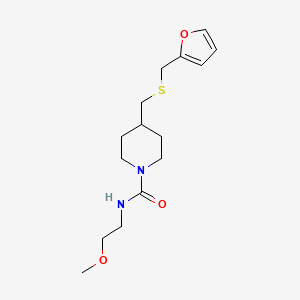

![5-Ethyl-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2963510.png)